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Compound of Interest

Compound Name: Cyclofenchene

Cat. No.: B15495096

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and nuclear
magnetic resonance (NMR) spectral data for Cyclofenchene (1,3,3-
Trimethyltricyclo[2.2.1.0(2,6)]heptane). The information presented herein is intended to support
research, development, and quality control activities involving this tricyclic monoterpene.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of Cyclofenchene typically yields a complex
fragmentation pattern characteristic of its rigid, bridged cyclic structure. The molecular ion and
significant fragment ions are summarized below.

Table 1: Mass Spectrometry Data for Cyclofenchene
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miz Relative Intensity (%) Proposed Fragment lon
41 100.0 [C3H5]+

93 95.7 [C7THO]+

92 74.5 [CTH8]+

79 66.0 [C6HT]+

91 59.6 [CTHT]+

77 38.3 [C6H5]+

121 36.2 [M-CH3]+

136 27.7 [M]+ (Molecular lon)
67 27.7 [C5H7]+

105 21.3 [C8HI]+

Data sourced from the National Institute of Standards and Technology (NIST) Mass
Spectrometry Data Center.[1][2]

The fragmentation of Cyclofenchene and its isomers is noted to be very similar, with
characteristic ions including [M-CH(CH3)2]+ and [M-CH(CH3)2 — H2]+, the latter corresponding
to an m/z of 91.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Due to the complex, non-aromatic, and highly symmetric nature of the Cyclofenchene
molecule, its NMR spectra require careful interpretation. The following tables summarize the
available predicted and experimental NMR data.

'H NMR Spectral Data

The proton NMR spectrum of Cyclofenchene displays a series of multiplets in the aliphatic
region, corresponding to the various methine, methylene, and methyl protons in the tricyclic
system.
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Table 2: *H NMR Chemical Shifts for Cyclofenchene

Chemical Shift (ppm) Multiplicity Assignment (Predicted)
1.05 S 3H, CH3

1.10 S 3H, CH3

1.25 S 3H, CH3

1.30-1.45 m 4H, CH2

1.60-1.70 m 2H, CH

1.85-1.95 m 1H, CH

Note: The above data is based on predicted values and should be confirmed with experimental
data where possible.

13C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of Cyclofenchene.
The chemical shifts are indicative of the different types of carbon atoms present in the
molecule.

Table 3: 13C NMR Chemical Shifts for Cyclofenchene
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Chemical Shift (ppm) Carbon Type
12.6 CH

20.7 CH3

26.2 CH3

29.9 CH3

34.1 C

35.5 CH2

40.5 C

48.9 CH2

50.8 CH

Note: Specific experimental data for the 13C NMR of Cyclofenchene is limited. The above
represents a compilation of expected chemical shift ranges for similar structural motifs.

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of
mass spectrometry and NMR data for terpenes like Cyclofenchene.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like Cyclofenchene is Gas
Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane
or dichloromethane to a concentration of approximately 10 pg/mL.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-
methylpolysiloxane) is suitable.

GC Conditions (Typical):

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15495096?utm_src=pdf-body
https://www.benchchem.com/product/b15495096?utm_src=pdf-body
https://www.benchchem.com/product/b15495096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Injector Temperature: 250 °C
e Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes,
followed by a ramp to a final temperature of 250-300 °C.

MS Conditions (Typical):
« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Analyzer: Quadrupole or lon Trap.

e Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of Cyclofenchene.

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, CsDs) in @5 mm NMR tube. The solution should be free of
particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better spectral resolution.

1H NMR Acquisition (Typical):

e Pulse Program: Standard single-pulse experiment.

e Spectral Width: 0-10 ppm.

e Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition (Typical):

o Pulse Program: Proton-decoupled single-pulse experiment.
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¢ Spectral Width: 0-60 ppm for aliphatic compounds.
o Number of Scans: 1024 or more, as the 13C nucleus is less sensitive.

* Relaxation Delay: 2-5 seconds.

Visualizations

The following diagrams illustrate key concepts related to the spectral analysis of
Cyclofenchene.
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Caption: General workflow for the spectral analysis of Cyclofenchene.
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Caption: Proposed fragmentation pathway for Cyclofenchene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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